molecular formula C10H28N2Si2 B11872945 N1,N1-Bis(trimethylsilyl)butane-1,4-diamine

N1,N1-Bis(trimethylsilyl)butane-1,4-diamine

Cat. No.: B11872945
M. Wt: 232.51 g/mol
InChI Key: JIXBHHRONIYUOC-UHFFFAOYSA-N
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Description

N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is a silicon-substituted polyamine derivative characterized by two trimethylsilyl (TMS) groups attached to the terminal nitrogen atoms of a butane-1,4-diamine backbone. The TMS groups confer enhanced lipophilicity and steric bulk, which influence its reactivity and interactions with enzymes or metal centers .

Properties

Molecular Formula

C10H28N2Si2

Molecular Weight

232.51 g/mol

IUPAC Name

N',N'-bis(trimethylsilyl)butane-1,4-diamine

InChI

InChI=1S/C10H28N2Si2/c1-13(2,3)12(14(4,5)6)10-8-7-9-11/h7-11H2,1-6H3

InChI Key

JIXBHHRONIYUOC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCCCN)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Taddei and Tempesti’s Chlorotrimethylsilane-Mediated Method

The most widely cited synthesis involves reacting 1,4-diaminobutane (1,4-butanediamine) with chlorotrimethylsilane (Cl-TMS) and N,N-diethyl-1,1,1-trimethylsilylamine in dichloromethane under heating. The reaction proceeds via sequential silylation of both primary amine groups, yielding the target compound in 95% purity after workup.

Reaction Conditions

  • Solvent: Dichloromethane

  • Temperature: Reflux (40–45°C)

  • Molar Ratios:

    • 1,4-Diaminobutane : Cl-TMS : N,N-Diethyl-TMS-amine = 1 : 2.2 : 1.1

  • Time: 6–8 hours

This method’s efficiency stems from the dual role of N,N-diethyl-TMS-amine as a base and silylating agent, which mitigates HCl byproduct formation and drives the reaction to completion.

Biochemical Precursor Synthesis and Subsequent Derivatization

Fermentative Production of 1,4-Diaminobutane

A patent by Wubbolts et al. describes the biochemical synthesis of 1,4-diaminobutane using engineered Escherichia coli strains overexpressing ornithine decarboxylase (ODC). Key parameters include:

ParameterValue
Strain ODC-overexpressing E. coli
Yield 8–12 g/L (fermentation broth)
Recovery Method Ion-exchange chromatography

This microbial route offers a sustainable precursor for subsequent silylation, though the final derivatization step remains chemical.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Taddei and Tempesti95%HighModerate
Biochemical + Silylation60–70%*ModerateHigh

*Estimated based on typical silylation efficiencies post-fermentation.

Challenges and Optimization Opportunities

  • Over-Silylation: Excess silylating agents may lead to tris- or tetrakis-silylated byproducts. Stoichiometric control and low temperatures mitigate this.

  • Catalyst Development: Transition-metal catalysts (e.g., CuI/DMAP) show promise in related silylations but remain unexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(trimethylsilyl)butane-1,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Synthetic Chemistry

N1,N1-Bis(trimethylsilyl)butane-1,4-diamine serves as a valuable reagent in synthetic organic chemistry. Its ability to form stable complexes with various anions makes it useful in:

  • Anion Recognition : The compound has been studied for its capacity to selectively bind anions through hydrogen bonding interactions. This property is crucial for developing sensors and separation technologies .
  • Catalysis : It can act as a catalyst or catalyst precursor in various chemical reactions, including those involving nucleophilic substitutions and cycloadditions.

Material Science

In material science, this compound is explored for:

  • Silicones and Polymers : Its trimethylsilyl groups enhance the thermal stability and mechanical properties of silicone-based materials. It is often used in the formulation of high-performance elastomers and coatings .
  • Surface Modification : The compound can modify surfaces to improve hydrophobicity or adhesion properties in various substrates such as metals and glass.

Biological Studies

Research into the biological applications of this compound is emerging:

  • Pharmaceutical Development : Preliminary studies suggest potential roles in drug delivery systems due to its ability to form stable complexes with biomolecules .
  • Enzyme Inhibition : Investigations into its interaction with enzymes indicate that it may serve as a scaffold for developing inhibitors against specific biological targets .

Case Study 1: Anion Recognition

A study published in Royal Society of Chemistry explored the anion recognition capabilities of this compound. The research demonstrated that this compound could form stable complexes with various anions such as fluoride and acetate, showcasing its potential application in sensor technology .

Case Study 2: Polymer Applications

In material science research, this compound was incorporated into silicone elastomers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional silicone formulations. This study highlights the compound's utility in developing advanced materials for industrial applications .

Recent investigations into the biological activity of this compound revealed promising interactions with dihydrofolate reductase (DHFR), suggesting potential use as a pharmaceutical agent. Molecular docking studies indicated that this compound could effectively inhibit DHFR activity, which is crucial for folate metabolism in many organisms .

Mechanism of Action

The mechanism by which N1,N1-Bis(trimethylsilyl)butane-1,4-diamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares N1,N1-Bis(trimethylsilyl)butane-1,4-diamine with key analogs, highlighting substituent effects on chemical and biological behavior:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Butane-1,4-diamine (Putrescine) None (unmodified primary amines) 88.15 g/mol Substrate for diamine oxidase (DAO); involved in polyamine biosynthesis. Low enzymatic activity (14.11 mU DAO activity) .
N1,N4-Bis(3-aminopropyl)butane-1,4-diamine (Spermine) 3-Aminopropyl groups on both N1 and N4 202.34 g/mol Critical for DNA stabilization; metabolized by spermine oxidase. Minimal DAO activity (0.58 mU) .
N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine Tetramethyl groups and alkyne backbone 140.23 g/mol Used in coordination chemistry; boiling point 91–92°C at 31 Torr .
N1,N4-Bis(7-chloroquinoline-4-yl)butane-1,4-diamine (BCBD) 7-Chloroquinoline moieties 479.39 g/mol Antimalarial agent; inhibits putrescine transport in parasitized erythrocytes .
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine (MDL72527) Butadienyl substituents 220.32 g/mol Polyamine oxidase inhibitor; reduces H2O2 generation and tumor incidence .
This compound Trimethylsilyl groups 274.57 g/mol* Predicted high thermal stability and lipophilicity; potential silicon-based ligand. [Inferred]

*Calculated molecular weight based on structure.

Biological Activity

N1,N1-Bis(trimethylsilyl)butane-1,4-diamine, also known as N,N'-Bis(trimethylsilyl)-1,4-butanediamine, is an organosilicon compound with significant applications in organic synthesis and materials science. Its unique structure, featuring two trimethylsilyl groups attached to a butanediamine backbone, contributes to its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H28N2Si2, with a CAS number of 13435-07-9. The compound's structure is characterized by:

  • Two trimethylsilyl groups : These groups enhance the compound's lipophilicity and stability.
  • Butanediamine backbone : This feature provides nucleophilic sites that can participate in various chemical reactions.

The synthesis typically involves reacting 1,4-butanediamine with chlorotrimethylsilane in the presence of a base like triethylamine, conducted in aprotic solvents such as hexane or pentane.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, its structural properties suggest potential applications in medicinal chemistry and biological systems. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that organosilicon compounds can exhibit antimicrobial properties. While specific data on this compound are scarce, compounds with similar structures have shown effectiveness against various pathogens .
  • Nucleophilic Reactions : The nitrogen atoms in the diamine can act as nucleophiles in substitution reactions. This property may be leveraged for synthesizing biologically active compounds or drug candidates.

Case Studies and Research Findings

Several studies highlight the potential biological implications of similar compounds:

  • Antimicrobial Studies : Research has demonstrated that trimethylsilyl ether derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus. Although direct evidence for this compound is not available, its structural analogs suggest a similar potential .
  • Synthesis and Application : A study focused on synthesizing related bis(trimethylsilyl) compounds revealed their utility in creating new materials with enhanced properties. These findings underscore the importance of organosilicon compounds in developing innovative therapeutic agents .
  • Quantitative Structure-Activity Relationship (QSAR) : Another relevant study developed QSAR models for insecticidal activity among benzyl ether diamidine derivatives. The methodology could be applicable for predicting the biological activity of this compound based on its molecular structure .

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